Aceburic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aceburic acid can be synthesized through the esterification of gamma-hydroxybutyric acid with acetic anhydride or acetyl chloride . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions would be essential for efficient production .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis to yield gamma-hydroxybutyric acid and acetic acid.

Oxidation: It can be oxidized to form gamma-butyrolactone and acetic acid.

Reduction: Reduction reactions can convert this compound back to gamma-hydroxybutyric acid.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

Hydrolysis: Gamma-hydroxybutyric acid and acetic acid.

Oxidation: Gamma-butyrolactone and acetic acid.

Reduction: Gamma-hydroxybutyric acid.

Wissenschaftliche Forschungsanwendungen

Aceburinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Stoffwechselstudien: Sie wird zur Untersuchung des Stoffwechsels von Gamma-Hydroxybutansäure und ihren Derivaten verwendet.

Mikrobieller Stoffwechsel: Die Forschung zur mikrobiellen Produktion und zum Verbrauch von Poly(beta-Hydroxybutyrat), einem Polymer, das mit Aceburinsäure verwandt ist, liefert Einblicke in das mikrobielle Verhalten unter verschiedenen Bedingungen.

Diagnostische Anwendung: Sie wird zur Diagnose und Überwachung der diabetischen Ketose durch den Nachweis von Ketonen verwendet.

Industrielle Biotechnologie: Aceburinsäure dient als Vorläufer oder Zwischenprodukt in verschiedenen biochemischen Prozessen.

Umweltwissenschaften: Sie wird in Abwasserbehandlungs- und Energieerzeugungsprozessen berücksichtigt.

5. Wirkmechanismus

Aceburinsäure wirkt als Prodrug für Gamma-Hydroxybutansäure, das heißt, sie wird im Körper metabolisiert, um Gamma-Hydroxybutansäure zu produzieren . Gamma-Hydroxybutansäure übt seine Wirkungen aus, indem es als Agonist am Gamma-Hydroxybutansäure-Rezeptor und am Gamma-Aminobuttersäure-B-Rezeptor wirkt . Diese Interaktion führt zu sedativen und analgetischen Wirkungen .

Ähnliche Verbindungen:

Gamma-Hydroxybutansäure (GHB): Die Stammverbindung von Aceburinsäure, medizinisch als Anästhetikum und zur Behandlung bestimmter neurologischer Erkrankungen eingesetzt.

Gamma-Butyrolacton (GBL): Ein Prodrug für Gamma-Hydroxybutansäure mit ähnlichen Wirkungen.

1,4-Butandiol (1,4-BD): Ein weiteres Prodrug für Gamma-Hydroxybutansäure.

Einzigartigkeit: Aceburinsäure ist in ihrer Acetylesterform einzigartig, wodurch sie als Prodrug für Gamma-Hydroxybutansäure wirken kann. Diese strukturelle Modifikation kann ihre pharmakokinetischen Eigenschaften beeinflussen, wodurch möglicherweise unterschiedliche Einsetz- und Wirkungsdauern im Vergleich zu anderen ähnlichen Verbindungen erzielt werden .

Wirkmechanismus

Aceburic acid acts as a prodrug to gamma-hydroxybutyric acid, which means it is metabolized in the body to produce gamma-hydroxybutyric acid . Gamma-hydroxybutyric acid exerts its effects by acting as an agonist at the gamma-hydroxybutyric acid receptor and the gamma-aminobutyric acid B receptor . This interaction leads to sedative and analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Gamma-Hydroxybutyric Acid (GHB): The parent compound of aceburic acid, used medically as an anesthetic and for treating certain neurological conditions.

Gamma-Butyrolactone (GBL): A prodrug to gamma-hydroxybutyric acid with similar effects.

1,4-Butanediol (1,4-BD): Another prodrug to gamma-hydroxybutyric acid.

Uniqueness: this compound is unique in its acetyl ester form, which allows it to act as a prodrug to gamma-hydroxybutyric acid. This structural modification can influence its pharmacokinetic properties, potentially offering different onset and duration of action compared to other similar compounds .

Biologische Aktivität

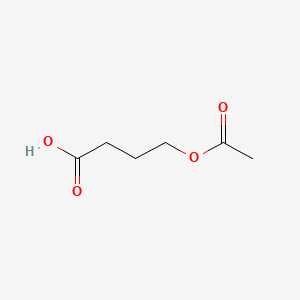

Aceburic acid, also known as 4-acetoxybutanoic acid or 4-hydroxybutyric acid acetate, is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a prodrug to gamma-hydroxybutyrate (GHB). This article delves into the biological activity of this compound, exploring its structure, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a simple molecular structure characterized by the formula . It consists of a four-carbon chain with a carboxylic acid group (–COOH) and an acetate group (–OCOCH_3) attached to the second carbon. This structure is closely related to GHB, which lacks the acetate group. The presence of this acetate group is thought to facilitate its conversion into GHB in the body, thereby exerting its effects as an analgesic and central nervous system depressant .

As a prodrug, this compound is metabolized into GHB upon administration. GHB interacts with GABA_B receptors in the brain, leading to various physiological effects including sedation, analgesia, and muscle relaxation. The conversion process enhances the bioavailability of GHB, potentially making this compound an effective therapeutic agent for conditions such as insomnia and anxiety disorders .

Analgesic Effects

Research indicates that this compound possesses analgesic properties similar to those of GHB. While it was never marketed for clinical use due to unspecified reasons, animal studies suggest that it may effectively alleviate pain by modulating neurotransmitter release in the central nervous system .

Research Findings and Case Studies

A review of existing literature highlights several key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

4-acetyloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVNVPJYMDJYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | aceburic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aceburic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181476 | |

| Record name | Aceburic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-72-7 | |

| Record name | 4-(Acetyloxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26976-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceburic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceburic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetyloxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEBURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F777XEP0LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.